molecular formula C16H21N3S B6897959 N,N-dimethyl-1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-amine

N,N-dimethyl-1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-amine

Cat. No.: B6897959
M. Wt: 287.4 g/mol
InChI Key: AKGIEUVOIQWRHW-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-amine is a compound that features a thiazole ring, which is a versatile and significant heterocycle in chemistry. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity

Properties

IUPAC Name

N,N-dimethyl-1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-18(2)14-8-10-19(11-9-14)16-17-12-15(20-16)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGIEUVOIQWRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=NC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by the attachment of the piperidine group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin .

Uniqueness

N,N-dimethyl-1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-amine is unique due to its specific structure, which combines the thiazole ring with a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

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